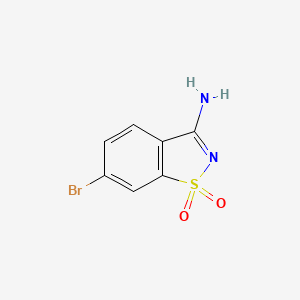

3-Amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione

CAS No.:

Cat. No.: VC18215570

Molecular Formula: C7H5BrN2O2S

Molecular Weight: 261.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5BrN2O2S |

|---|---|

| Molecular Weight | 261.10 g/mol |

| IUPAC Name | 6-bromo-1,1-dioxo-1,2-benzothiazol-3-amine |

| Standard InChI | InChI=1S/C7H5BrN2O2S/c8-4-1-2-5-6(3-4)13(11,12)10-7(5)9/h1-3H,(H2,9,10) |

| Standard InChI Key | XYVOKRPJHNUUCR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1Br)S(=O)(=O)N=C2N |

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s IUPAC name, 6-bromo-1,1-dioxo-1,2-benzothiazol-3-amine, reflects a benzothiazole ring system fused with a sulfone group (S=O₂) at the 1,1-positions, an amino group (-NH₂) at position 3, and a bromine atom at position 6. The canonical SMILES string C1=CC2=C(C=C1Br)S(=O)(=O)N=C2N confirms this arrangement, highlighting the planar aromatic system and electron-withdrawing sulfone groups that enhance electrophilic substitution reactivity .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrN₂O₂S |

| Molecular Weight | 261.10 g/mol |

| IUPAC Name | 6-bromo-1,1-dioxo-1,2-benzothiazol-3-amine |

| PubChem CID | 161849456 |

| InChI Key | XYVOKRPJHNUUCR-UHFFFAOYSA-N |

The sulfone groups induce significant polarization within the benzothiazole ring, as evidenced by computational studies on analogous structures . This electronic perturbation likely facilitates nucleophilic attacks at the amino and bromine sites, making the compound a versatile intermediate in cross-coupling reactions .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound exhibits limited solubility in polar solvents like water (<0.1 mg/mL at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Calculated logP values (≈2.1) indicate moderate lipophilicity, favoring membrane permeability in biological systems .

Thermal and Oxidative Stability

Applications in Materials Science and Drug Discovery

Coordination Chemistry and Catalysis

The amino and sulfone groups act as bidentate ligands, forming stable complexes with transition metals like rhodium and palladium . For example, Rh(I) complexes of aminobenzothiazoles demonstrate cytostatic activity against leukemia cells, hinting at therapeutic potential for the brominated analog .

Dye Synthesis and Polymer Science

In industrial chemistry, brominated benzothiazoles serve as precursors for azo dyes and photostable polymers. The bromine atom’s leaving-group capability enables nucleophilic aromatic substitution, facilitating covalent attachment to polymeric backbones or chromophores.

Recent Advances and Future Directions

Antioxidant and Enzyme Inhibition

Preliminary assays on aminobenzothiazoles reveal IC₅₀ values of 8–12 μM for urease inhibition, a target for Helicobacter pylori treatment . The bromine atom’s electron-withdrawing effects may enhance binding affinity, warranting further enzymatic studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume